![molecular formula C10H9ClN6 B14142951 4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14142951.png)
4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine is a heterocyclic compound with a pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine typically involves the condensation of 4-chloro-6-hydrazinylpyrimidine with pyridine-3-carbaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group on the pyrimidine ring.
Condensation Reactions: The hydrazinyl group allows for condensation reactions with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like sodium methoxide or potassium carbonate in polar aprotic solvents.
Condensation: Often carried out with aldehydes or ketones in ethanol or methanol under reflux conditions.
Oxidation/Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents might include sodium borohydride.
Major Products
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine has been explored for its potential as a kinase inhibitor, particularly targeting CDK2, which is a crucial enzyme in cell cycle regulation . This makes it a promising candidate for cancer therapy. Additionally, its derivatives have shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2 complex. By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of downstream targets, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also target CDK2 and have shown similar cytotoxic activities.
Pyrido[2,3-d]pyrimidine Derivatives: Known for their kinase inhibitory activities and potential anticancer properties.
Uniqueness
4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine is unique due to its specific structural features that allow for effective binding to the CDK2 enzyme. Its hydrazinyl group provides additional sites for chemical modification, potentially enhancing its biological activity and selectivity.
Eigenschaften
Molekularformel |
C10H9ClN6 |
|---|---|
Molekulargewicht |
248.67 g/mol |
IUPAC-Name |
6-chloro-4-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H9ClN6/c11-9-8(12)10(15-6-14-9)17-16-5-7-2-1-3-13-4-7/h1-6H,12H2,(H,14,15,17)/b16-5+ |
InChI-Schlüssel |
YEOJTPXDJXAHEL-FZSIALSZSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C=N/NC2=C(C(=NC=N2)Cl)N |
Kanonische SMILES |
C1=CC(=CN=C1)C=NNC2=C(C(=NC=N2)Cl)N |
Löslichkeit |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


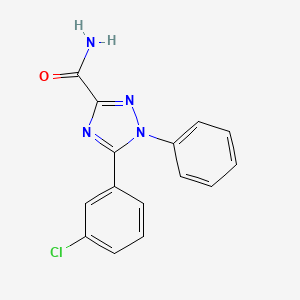
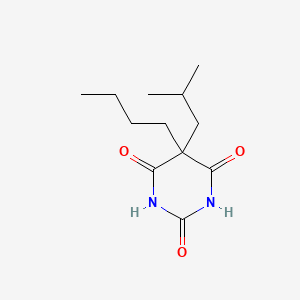
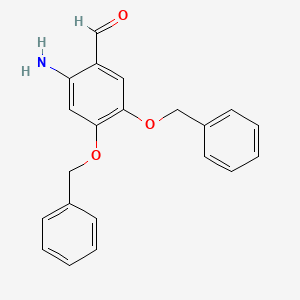
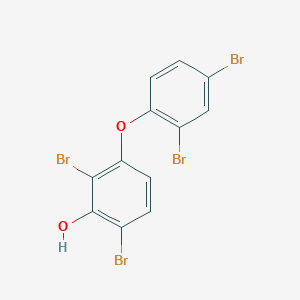
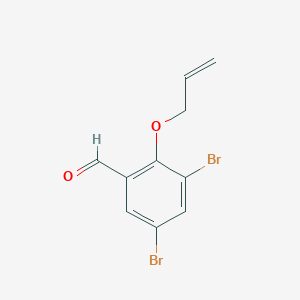
![(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione](/img/structure/B14142890.png)
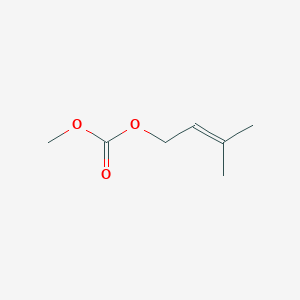

![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142926.png)
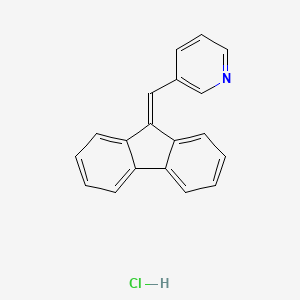

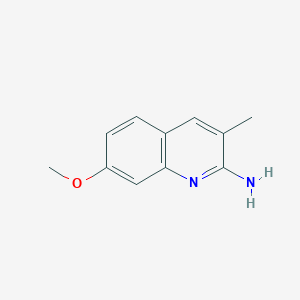
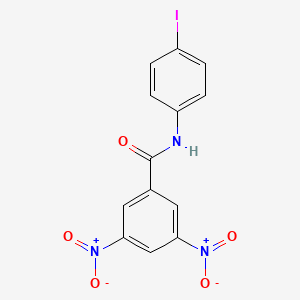
![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142946.png)
